molecular formula C13H26Cl2O3 B14456433 1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol CAS No. 68938-76-1

1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol

Cat. No.: B14456433
CAS No.: 68938-76-1
M. Wt: 301.2 g/mol
InChI Key: HOROHTJLNQBOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-chloro-2-propanol with 1-chloromethyl-2-(2-ethylamyloxy)ethanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane, at a controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro groups to hydroxyl groups, resulting in the formation of alcohols.

    Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol exerts its effects involves interactions with various molecular targets. The chloro and chloromethyl groups can participate in electrophilic reactions, while the ethylamyloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-propanol: A simpler compound with similar reactivity but fewer functional groups.

    1-Chloromethyl-2-(2-ethylamyloxy)ethanol: Shares structural similarities but lacks the additional chloro group on the propanol backbone.

Uniqueness

1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

68938-76-1

Molecular Formula

C13H26Cl2O3

Molecular Weight

301.2 g/mol

IUPAC Name

1-chloro-3-[1-chloro-3-(2-ethylpentoxy)propan-2-yl]oxypropan-2-ol

InChI

InChI=1S/C13H26Cl2O3/c1-3-5-11(4-2)8-17-10-13(7-15)18-9-12(16)6-14/h11-13,16H,3-10H2,1-2H3

InChI Key

HOROHTJLNQBOPL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)COCC(CCl)OCC(CCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.